
Chloromethyl 3-(2-chloroethanesulfonyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl 3-(2-chloroethanesulfonyl)propanoate is a chemical compound known for its unique structure and reactivity It is an ester derivative, featuring both chloromethyl and chloroethanesulfonyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 3-(2-chloroethanesulfonyl)propanoate typically involves the esterification of 3-(2-chloroethanesulfonyl)propanoic acid with chloromethyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often require refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve a high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethyl 3-(2-chloroethanesulfonyl)propanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(2-chloroethanesulfonyl)propanoic acid and chloromethyl alcohol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.
Major Products
The major products formed from these reactions include substituted derivatives of this compound, 3-(2-chloroethanesulfonyl)propanoic acid, and various oxidized compounds depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chloromethyl 3-(2-chloroethanesulfonyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Chloromethyl 3-(2-chloroethanesulfonyl)propanoate involves its reactivity with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The chloroethanesulfonyl group can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloromethyl 3-(2-chloroethanesulfonyl)butanoate
- Chloromethyl 3-(2-chloroethanesulfonyl)pentanoate
- Chloromethyl 3-(2-chloroethanesulfonyl)hexanoate
Uniqueness
Chloromethyl 3-(2-chloroethanesulfonyl)propanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis. Compared to its analogs, it offers a balanced reactivity profile, making it suitable for a wide range of applications in research and industry.
Eigenschaften
CAS-Nummer |
61515-39-7 |
|---|---|
Molekularformel |
C6H10Cl2O4S |
Molekulargewicht |
249.11 g/mol |
IUPAC-Name |
chloromethyl 3-(2-chloroethylsulfonyl)propanoate |
InChI |
InChI=1S/C6H10Cl2O4S/c7-2-4-13(10,11)3-1-6(9)12-5-8/h1-5H2 |
InChI-Schlüssel |
CYQZTASIAPPJDF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS(=O)(=O)CCCl)C(=O)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


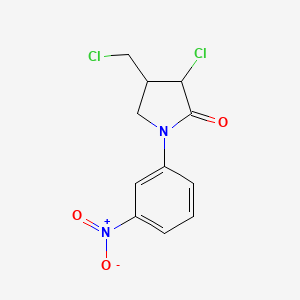
![3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B14584350.png)
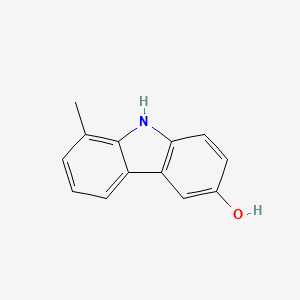
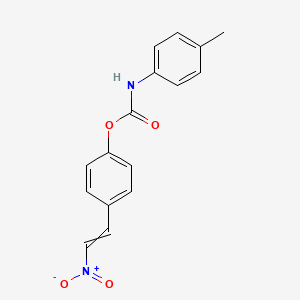

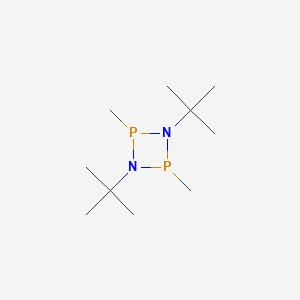
![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-pyran](/img/structure/B14584372.png)
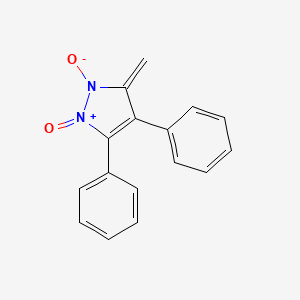
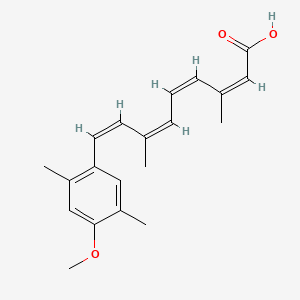
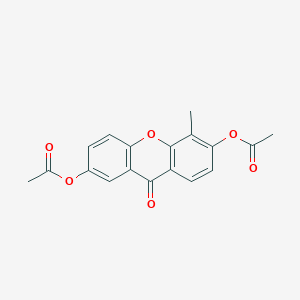

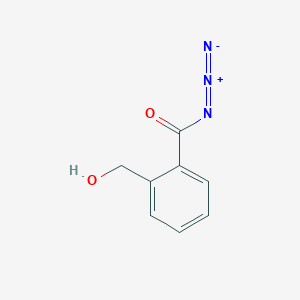
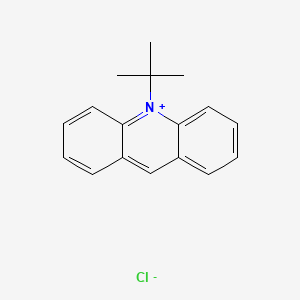
![{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane](/img/structure/B14584420.png)
